molecular formula C10H12N3NaO3S2 B13813239 1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt CAS No. 68201-78-5

1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt

Cat. No.: B13813239
CAS No.: 68201-78-5
M. Wt: 309.3 g/mol
InChI Key: JZUPSTYRXULFSZ-UHFFFAOYSA-M
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Description

1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt is a chemical compound with a complex structure that includes a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt typically involves the reaction of 5-amino-1H-benzimidazole with 1-propanesulfonic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the monosodium salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzimidazole compounds .

Scientific Research Applications

1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt is unique due to the combination of the benzimidazole moiety and the propanesulfonic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

68201-78-5

Molecular Formula

C10H12N3NaO3S2

Molecular Weight

309.3 g/mol

IUPAC Name

sodium;3-[(6-amino-1H-benzimidazol-2-yl)sulfanyl]propane-1-sulfonate

InChI

InChI=1S/C10H13N3O3S2.Na/c11-7-2-3-8-9(6-7)13-10(12-8)17-4-1-5-18(14,15)16;/h2-3,6H,1,4-5,11H2,(H,12,13)(H,14,15,16);/q;+1/p-1

InChI Key

JZUPSTYRXULFSZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)SCCCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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